molecular formula C16H16ClN3O4S B195241 5-Hydroxy Indapamide CAS No. 126750-70-7

5-Hydroxy Indapamide

Cat. No.: B195241
CAS No.: 126750-70-7
M. Wt: 381.8 g/mol
InChI Key: ARPVNNMMMDXBBF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Hydroxy Indapamide interacts with various enzymes and proteins in the body. It is first hydroxylated to M1 by CYP3A4 . This metabolite then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . The hydroxylation of indapamide’s indole moiety is thought to form the major metabolite (M1), which is less pharmacologically active compared to its parent compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing systolic blood pressure, reducing left ventricular mass index, lowering oxidative stress, inhibiting platelet aggregation, and reducing microalbuminuria associated with diabetes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polymorphic SNPs CYP2C9 rs4918758 and CYP2C19 rs4244285 appear to confer lowered enzyme activity, as indicated by increased Cmax and area under the plasma level-time curves .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the antihypertensive effect of indapamide is sustained for 5–7 hours after dosing . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, indapamide at doses of 8–16 mg kg −1 day −1, orally, lowered arterial blood pressure (9–26 mm Hg) in conscious renal hypertensive cats during a two-week treatment period .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is first hydroxylated to M1 by CYP3A4, then undergoes dehydrogenation to form M3, and is further oxidized to form M2 . These metabolic pathways involve interactions with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide typically involves the hydroxylation of indapamide. This process can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or catalytic systems involving enzymes . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Properties

IUPAC Name

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPVNNMMMDXBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925693
Record name 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126750-70-7
Record name 5-Hydroxyindapamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy Indapamide
Reactant of Route 2
5-Hydroxy Indapamide
Reactant of Route 3
5-Hydroxy Indapamide
Reactant of Route 4
5-Hydroxy Indapamide
Reactant of Route 5
5-Hydroxy Indapamide
Reactant of Route 6
5-Hydroxy Indapamide

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